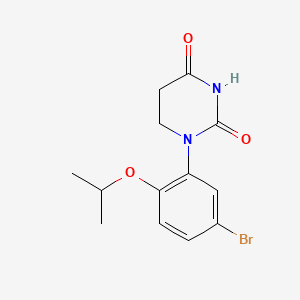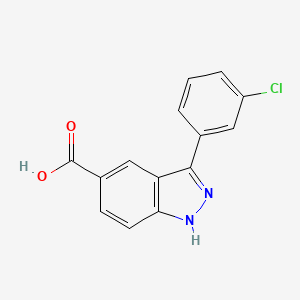
1-((4-Bromo-1,3-dimethyl-1h-pyrazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is a complex organic compound that features a unique combination of pyrazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1,3-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the Methyl Group:
Formation of the Triazole Ring: The final step involves the cyclization reaction to form the 1H-1,2,3-triazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered electronic properties.
Applications De Recherche Scientifique
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activities.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Research: The compound is used as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mécanisme D'action
The mechanism of action of 1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
- 1-((4-Methyl-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
- 1-((4-Fluoro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine
Uniqueness
1-((4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11BrN6 |
|---|---|
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
1-[(4-bromo-2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H11BrN6/c1-5-8(9)6(14(2)12-5)3-15-4-7(10)11-13-15/h4H,3,10H2,1-2H3 |
Clé InChI |
YBXUWMKMMNMBAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Br)CN2C=C(N=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)

![benzyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate](/img/structure/B15304125.png)



![4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;pyridine](/img/structure/B15304155.png)




![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
